3-Methyl-5-propyl-2-cyclohexen-1-one
Overview
Description
Synthesis Analysis
The synthesis of cyclohexenone derivatives, including compounds similar to 3-Methyl-5-propyl-2-cyclohexen-1-one, involves intricate chemical reactions. One method involves the cyclization of specific esters to form the cyclohexenone ring, a fundamental structure in these compounds. This process is critical for developing the core structure upon which further functionalization can occur (Zhao et al., 2009).
Molecular Structure Analysis
The molecular structure of cyclohexenone derivatives is characterized by the cyclohexenone ring, which can adopt various conformations. X-ray crystallography studies reveal that these rings can exhibit different conformations, contributing to the compound's reactivity and interaction with other molecules. The conformation adopted by the cyclohexenone ring plays a crucial role in the compound's chemical behavior (Shi et al., 2007).
Scientific Research Applications
Synthesis and Flavoring
- Synthesis of Octahydro-2H-1-benzopyran-2-one: The compound Methyl 3-(2-oxo-cyclohexyl)propionate, synthesized through Michael addition and further conversion, is a precursor to octahydro-2H-1-benzopyran-2-one, which finds use in tobacco flavoring (Zhao Yu, 2010).
Chemical Reactions and Synthesis Techniques
Cycloaddition Reactions for Synthesis
Tin(IV) chloride catalyzed cycloaddition reactions between 3-ethoxycyclobutanones and allylsilanes produce 3-ethoxy-5-[(trialkylsilyl)methyl]cyclohexan-1-ones, showing the compound's role in complex chemical syntheses (J. Matsuo et al., 2009).
Gas Phase Oxidations
3-Methyl-5-propyl-2-cyclohexen-1-one derivatives have been used in heterogeneously catalyzed gas phase oxidations, demonstrating their versatility in chemical transformations (M. Miura et al., 1992).
Cross-Aldol Reaction
This compound has been involved in cross-aldol reactions with α,β-enals, important in synthesizing constituents of tobacco flavor (Sigeru Torii et al., 1979).
Electrochemical Reductive Coupling
Demonstrating green chemistry applications, this compound is used in electrochemical reductive coupling in an ionic liquid-water mixture, avoiding the use of volatile organic solvents (Aaron Jones et al., 2012).
Thermal Chemistry on Pt(111) Surfaces
The reactivity of derivatives of 3-Methyl-5-propyl-2-cyclohexen-1-one on Pt(111) single-crystal surfaces has been studied, contributing to the understanding of dehydrogenation and hydrogenation reactions (R. Morales and F. Zaera, 2007).
Crystal Structure and Chemical Properties
Crystal Structure Analysis
The compound has been studied for its crystal structure characteristics, important in understanding its molecular configuration and potential applications in material science (Shi et al., 2007).
Bromination and Epoxydation Reactions
Research on bromination and epoxydation reactions of cyclohexene derivatives, including 3-Methyl-5-propyl-2-cyclohexen-1-one, provides insights into stereochemical aspects in organic synthesis (G. Bellucci et al., 1972).
Applications in Natural Product Synthesis
Synthesis of Natural Product Analogues
The compound has been used in the synthesis of natural product analogues such as trisporol B, showcasing its role in creating complex organic molecules (Shunya Takahashi et al., 1987).
Study of Radical Stability
The compound's derivatives have been used in studies aiming to understand the stability of radicals containing the allylic moiety, which is crucial in various chemical processes (Filipe Agapito et al., 2007).
Isomerization Studies over Solid Acids and Bases
Cyclohexene oxide derivatives have been used to study isomerization over solid acids and bases, contributing to the understanding of chemical equilibrium and reaction mechanisms (K. Arata and K. Tanabe, 1980).
Safety And Hazards
Future Directions
3-Methyl-2-cyclohexenone is an important intermediate used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances . It can be used as a starting material in the total synthesis of (−)-ar-tenuifolene, a naturally occurring aromatic sesquiterpene . It can also be used to synthesize an organic building block 2-trimethylsilyl-3-methyl-cyclohexenone .
properties
IUPAC Name |
3-methyl-5-propylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-3-4-9-5-8(2)6-10(11)7-9/h6,9H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQMEZRQHLCJKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=CC(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863256 | |
Record name | 2-Cyclohexen-1-one, 3-methyl-5-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to colourless liquid; warm spicy woody odour, similar flavor at low levels | |
Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1045/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in ether and oils, Miscible at room temperature (in ethanol) | |
Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1045/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.924-0.928 | |
Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1045/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Methyl-5-propyl-2-cyclohexen-1-one | |
CAS RN |
3720-16-9 | |
Record name | Celery ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3720-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003720169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexen-1-one, 3-methyl-5-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Cyclohexen-1-one, 3-methyl-5-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-5-propylcyclohex-2-enone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-5-PROPYL-2-CYCLOHEXEN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P422HTI94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methyl-5-propyl-2-cyclohexen-1-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031854 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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